molecular formula C12H14N2OS B11391883 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanol

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethanol

Cat. No.: B11391883
M. Wt: 234.32 g/mol
InChI Key: ZFWNNCVHBLUPJL-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-ol is a compound that features a phenylethanol backbone with a sulfanyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-ol typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a suitable phenylethanol derivative. The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. Common solvents used include anhydrous acetonitrile or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the imidazole ring.

    Substitution: The phenyl or imidazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified imidazole derivatives or desulfurized products.

    Substitution: Various substituted phenyl or imidazole derivatives.

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The sulfanyl group can also form covalent bonds with nucleophilic residues in proteins, leading to modifications in their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-phenylethan-1-ol is unique due to the presence of both a phenyl group and a sulfanyl group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-1-phenylethanol

InChI

InChI=1S/C12H14N2OS/c1-14-8-7-13-12(14)16-9-11(15)10-5-3-2-4-6-10/h2-8,11,15H,9H2,1H3

InChI Key

ZFWNNCVHBLUPJL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(C2=CC=CC=C2)O

Origin of Product

United States

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